molecular formula C14H22ClNO B593726 2-(Ethylamino)-1-phenylhexan-1-one hydrochloride CAS No. 18410-62-3

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride

Cat. No.: B593726
CAS No.: 18410-62-3
M. Wt: 255.8
InChI Key: QKEXBCQZZPXSGN-UHFFFAOYSA-N

Description

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride (CAS 18410-62-3), also known as N-Ethylhexedrone hydrochloride, is a synthetic cathinone reference standard of significant interest in neuropharmacology research and forensic science. This compound, with molecular formula C14H22ClNO and molecular weight of 255.79 g/mol, is supplied at >98% purity, ensuring reliable and reproducible experimental results . As a synthetic cathinone, N-Ethylhexedrone functions as a psychostimulant that increases extracellular concentrations of the neurotransmitters dopamine and noradrenaline, making it a valuable tool for studying the mechanisms of action and effects of new psychoactive substances (NPS) . Researchers utilize this compound in analytical studies to develop detection methods, in neuropharmacology to investigate stimulant-induced neurotransmitter dynamics, and in substance characterization research due to its structural similarity to scheduled substances like pentedrone . The substance has been detected in biological fluids from cases of non-fatal intoxication and fatalities, underscoring its importance in clinical and forensic toxicology . According to the WHO Expert Committee on Drug Dependence, N-Ethylhexedrone is not known to have any therapeutic use and has been recommended for inclusion in Schedule II of the 1971 Convention on Psychotropic Substances . This product is strictly provided For Research Use Only and is intended solely for laboratory research purposes in controlled scientific settings. It is not intended for diagnostic, therapeutic, or human consumption purposes of any kind. Proper handling procedures and administrative controls should be implemented in accordance with institutional safety protocols for research chemicals.

Properties

IUPAC Name

2-(ethylamino)-1-phenylhexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-5-11-13(15-4-2)14(16)12-9-7-6-8-10-12;/h6-10,13,15H,3-5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEXBCQZZPXSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18410-62-3
Record name N-Ethylhexedrone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018410623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYLHEXEDRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH93PZ33WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Two-Step α-Bromination and Amine Condensation

The most widely documented method for synthesizing cathinones, including N-ethylhexedrone, involves a two-step process:

  • α-Bromination of 1-phenylhexan-1-one :
    The ketone precursor undergoes bromination at the α-carbon using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) or diethyl ether. This step generates α-bromo-1-phenylhexan-1-one, a reactive intermediate.

    1-phenylhexan-1-one+HBrα-bromo-1-phenylhexan-1-one+H2O\text{1-phenylhexan-1-one} + \text{HBr} \rightarrow \alpha\text{-bromo-1-phenylhexan-1-one} + \text{H}_2\text{O}

    Reaction conditions:

    • Temperature: 0–5°C (to minimize side reactions)

    • Time: 4–6 hours

    • Yield: 70–85%

  • Amine Substitution and Salt Formation :
    The α-bromo intermediate reacts with ethylamine in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran) under reflux. The free base is precipitated and converted to the hydrochloride salt using hydrochloric acid (HCl).

    α-bromo-1-phenylhexan-1-one+CH3CH2NH22-(ethylamino)-1-phenylhexan-1-one+HBr\alpha\text{-bromo-1-phenylhexan-1-one} + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{2-(ethylamino)-1-phenylhexan-1-one} + \text{HBr} 2-(ethylamino)-1-phenylhexan-1-one+HCl2-(ethylamino)-1-phenylhexan-1-one hydrochloride\text{2-(ethylamino)-1-phenylhexan-1-one} + \text{HCl} \rightarrow \text{2-(ethylamino)-1-phenylhexan-1-one hydrochloride}

    Key parameters:

    • Molar ratio (amine:ketone): 1.2:1

    • Reaction time: 8–12 hours

    • Final yield: 60–75%

Single-Step Reductive Amination

An alternative single-step method employs reductive amination, where 1-phenylhexan-1-one reacts directly with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method bypasses the bromination step but requires stringent pH control (pH 6–7) and inert atmospheres to prevent side reactions.

1-phenylhexan-1-one+CH3CH2NH2NaBH3CN2-(ethylamino)-1-phenylhexan-1-one\text{1-phenylhexan-1-one} + \text{CH}3\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{2-(ethylamino)-1-phenylhexan-1-one}

Advantages :

  • Fewer purification steps

  • Reduced byproduct formation
    Disadvantages :

  • Lower yield (50–60%) compared to the two-step method

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) are employed to enhance heat and mass transfer, reducing reaction times and improving yields. Key features include:

  • Microchannel reactors : Enable precise temperature control (±1°C) and rapid mixing.

  • Automated pH adjustment : Critical for reductive amination routes.

  • In-line analytics : Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real time.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time12–24 hours2–4 hours
Yield60–75%75–85%
Purity90–95%95–98%
Energy ConsumptionHighLow

Purification and Analytical Validation

Recrystallization

The crude product is purified via recrystallization from ethanol or acetone. Ethanol yields larger crystals with higher purity (98–99%), while acetone minimizes residual solvent content.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (400 MHz, D₂O): δ 1.2–1.4 (t, 3H, CH₂CH₃), 2.8–3.0 (m, 2H, NHCH₂), 7.4–7.6 (m, 5H, aromatic).

    • ¹³C NMR : Confirms the hexanone backbone and ethylamino substitution.

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 column and UV detection at 254 nm.

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 255.78 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-phenylhexan-1-one hydrochloride involves its interaction with the central nervous system. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced alertness, energy, and euphoria. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects .

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : Typically exceeds 98% in analytical samples .
  • Solubility: Demonstrates good solubility in dichloromethane (CH₂Cl₂), methanol (MeOH), and water (H₂O) .
  • Storage : Stable at room temperature under controlled conditions .

Pharmacological Profile: N-Ethylhexedrone acts as a central nervous system (CNS) stimulant by increasing synaptic concentrations of dopamine and norepinephrine, akin to methamphetamine .

Comparison with Structurally Similar Compounds

Alkylamino-Substituted Cathinones

These compounds share the cathinone backbone (β-keto phenethylamine) but differ in the alkyl substituent on the amino group.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Solubility (Key Solvents) Legal Status
N-Ethylhexedrone C₁₄H₂₁NO 219.33 Ethylamino CH₂Cl₂, MeOH, H₂O Schedule IV
Butylhexedrone C₁₆H₂₅NO 247.38 Butylamino CH₂Cl₂, MeOH Not explicitly regulated
α-Dimethylaminohexanophenone C₁₄H₂₁NO 219.33 Dimethylamino Data limited Research use only
N-Ethylcathinone C₁₁H₁₅NO 177.25 Ethylamino (shorter chain) Polar solvents Varies by jurisdiction

Key Differences :

  • Substituent Effects: The butyl group in Butylhexedrone increases molecular weight and may prolong duration of action compared to ethyl or methyl groups . Dimethylamino substitution (α-Dimethylaminohexanophenone) alters electronic properties, possibly affecting receptor binding .

Pyrrolidine and Cyclohexanone Derivatives

These compounds diverge further in structure but share functional group similarities.

Compound Name Molecular Formula Key Structural Features Pharmacological Notes
Alpha-PHP (1-phenyl-2-(pyrrolidine-1-yl)hexan-1-one) C₁₆H₂₁NO Pyrrolidine ring instead of alkylamino Potent stimulant; higher abuse liability
2-(Dimethylaminomethyl)-1-cyclohexanone HCl C₉H₁₇NO·HCl Cyclohexanone backbone with dimethylamino Limited CNS data; used in synthesis

Structural Impact :

  • Ring Systems: Alpha-PHP’s pyrrolidine ring enhances rigidity and may improve receptor affinity compared to linear alkylamines . Cyclohexanone derivatives (e.g., ) lack the phenyl group, reducing aromatic interactions critical for cathinone activity .

Analytical and Pharmacokinetic Data

Analytical Techniques :

  • N-Ethylhexedrone : Identified via GC-MS, HPLC-TOF, and NMR (1H/13C) .
  • Butylhexedrone : Characterized by FTIR-ATR and IC, with >98% purity confirmed by NMR .

Pharmacokinetics :

  • Lipophilicity : Longer alkyl chains (e.g., butyl in Butylhexedrone) correlate with increased logP values, suggesting slower metabolic clearance .
  • Metabolites: Limited data, but N-dealkylation and β-keto reduction are hypothesized pathways for cathinones .

Biological Activity

2-(Ethylamino)-1-phenylhexan-1-one hydrochloride, commonly referred to as N-Ethylhexedrone, is a synthetic cathinone that has garnered attention for its psychoactive properties and potential therapeutic applications. This compound is structurally related to other stimulants and has been primarily studied in research contexts for its pharmacological effects.

  • Molecular Formula : C14H22ClNO
  • Molecular Weight : 253.79 g/mol
  • CAS Number : 18410-62-3

N-Ethylhexedrone acts primarily as a stimulant, influencing the central nervous system by modulating neurotransmitter levels, particularly dopamine and norepinephrine. Its mechanism resembles that of other stimulants, leading to increased synaptic concentrations of these neurotransmitters, which can result in heightened alertness and euphoria.

Biological Activity Overview

The biological activity of N-Ethylhexedrone has been documented through various studies and case reports. Below are key findings regarding its effects:

Pharmacological Effects

  • Stimulant Properties : In animal models, doses ranging from 4 to 64 mg/kg have induced excitation and stereotypic behaviors, indicating significant stimulant activity.
  • Neurotransmitter Interaction : Research indicates that N-Ethylhexedrone increases dopamine levels in the brain, similar to other known stimulants .

Toxicological Profile

N-Ethylhexedrone has been associated with various adverse effects:

  • Common Side Effects : Users report symptoms such as dry mouth, visual disturbances, tachycardia, hypertension, and hyperthermia .
  • Severe Cases : A case study documented a fatal intoxication involving N-Ethylhexedrone, where symptoms included severe agitation, hyperthermia (>40°C), and eventual cardiac arrest .

Case Studies

Several case studies highlight the compound's impact on health:

  • Case Report in the UK :
    • A 56-year-old male presented with visual hallucinations and severe agitation after using N-Ethylhexedrone. Autopsy results indicated complications consistent with stimulant use, including pulmonary edema and cardiac issues .
  • Emergency Department Admission :
    • A 21-year-old male exhibited aggressive behavior and loss of consciousness due to N-Ethylhexedrone use. Despite medical intervention, he suffered a cardiac arrest shortly after .
  • Toxicology Reports :
    • Reports indicate multiple instances of N-Ethylhexedrone presence in toxicology screenings related to driving under the influence and other legal cases .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and effects observed in different studies:

Study/Case ReportDosage (mg/kg)Effects ObservedOutcome
Animal Model4 - 64Excitation, stereotypiesBehavioral changes noted
UK Case ReportNot specifiedVisual hallucinations, agitationSevere complications; death
ED AdmissionNot specifiedHyperthermia, tachycardiaCardiac arrest post-treatment

Q & A

Q. What are the recommended methods for synthesizing 2-(Ethylamino)-1-phenylhexan-1-one hydrochloride in a laboratory setting?

Synthesis typically involves condensation reactions between phenylhexanone precursors and ethylamine derivatives under controlled acidic conditions. Key steps include:

  • Reflux in anhydrous solvents (e.g., ethanol or dichloromethane) to facilitate amine-ketone interactions.
  • Acid-catalyzed hydrochloride salt formation using HCl gas or concentrated hydrochloric acid.
  • Purification via recrystallization from ethanol or acetone to isolate the crystalline product.
    Safety protocols, such as using fume hoods and PPE, are critical due to volatile reagents .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect trace impurities .
  • X-ray Crystallography : Resolve crystal packing and stereochemical details using refinement programs like SHELXL .
  • Elemental Analysis : Verify molecular composition (C, H, N, Cl) .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services for compliance with environmental regulations .
  • Storage : Keep in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

  • Refinement Software : Use SHELXL for high-resolution data refinement, incorporating restraints for disordered atoms or thermal motion .
  • Cross-Validation : Compare results with complementary techniques like powder XRD or DFT-based computational modeling to validate lattice parameters.
  • Temperature-Dependent Studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .

Q. What considerations are necessary for designing pharmacokinetic studies given the compound’s structural analogs?

  • Structural Analog Analysis : Compare with arylcyclohexylamines (e.g., Fluorexetamine hydrochloride) to predict metabolic pathways and bioavailability .
  • In Vitro Assays : Use hepatic microsomes or cell-based models to assess CYP450-mediated metabolism.
  • Dosage Optimization : Conduct dose-response studies in animal models, adjusting for logP values and plasma protein binding .

Q. How should researchers address regulatory discrepancies in multi-jurisdictional studies involving this compound?

  • Compliance Checks : Verify local controlled substance lists (e.g., Schedule I in Alabama, WV Legislature regulations) to ensure legal possession and use .
  • Documentation : Maintain detailed records of synthesis quantities, storage, and disposal for audit purposes.
  • Permit Acquisition : Apply for DEA or equivalent licenses if required for import/export .

Q. What methodologies assess the compound’s stability under various storage conditions?

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 1–3 months, monitoring degradation via HPLC .
  • Long-Term Studies : Store aliquots at -20°C, 4°C, and room temperature, analyzing biannually for hydrochloride dissociation or ketone oxidation .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for novel derivatives?

  • Substituent Variation : Synthesize derivatives with modified alkylamino chains or halogenated phenyl groups to evaluate binding affinity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., NMDA or serotonin transporters).
  • In Vitro Binding Assays : Compare IC₅₀ values using radioligand displacement studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Ethylamino)-1-phenylhexan-1-one hydrochloride
Reactant of Route 2
2-(Ethylamino)-1-phenylhexan-1-one hydrochloride

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